molecular formula C24H17N5O5 B1143457 C.I. Disperse Yellow 70 CAS No. 12223-91-5

C.I. Disperse Yellow 70

Cat. No.: B1143457
CAS No.: 12223-91-5
M. Wt: 455.42228
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Disperse Yellow 70 is a useful research compound. Its molecular formula is C24H17N5O5 and its molecular weight is 455.42228. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing C.I. Disperse Yellow 70 with high purity?

  • Prioritize controlled reaction conditions (e.g., temperature, pH, and solvent selection) to minimize by-products. Use High-Performance Liquid Chromatography (HPLC) to verify purity, and cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups .
  • Document synthesis protocols in detail, including catalyst type and molar ratios, to ensure reproducibility .

Q. How can researchers characterize the thermal stability of this compound under varying conditions?

  • Employ Thermogravimetric Analysis (TGA) to assess mass loss at incremental temperatures. Pair with Differential Scanning Calorimetry (DSC) to identify phase transitions. Compare data across multiple trials to account for instrumental variability .
  • For context, reference studies on structurally similar disperse dyes (e.g., C.I. Disperse Yellow 211) to identify stability trends .

Q. What analytical techniques are optimal for quantifying this compound in textile effluent samples?

  • Use UV-Vis spectroscopy with calibration curves adjusted for matrix interference (e.g., surfactants or salts). Validate with Liquid Chromatography-Mass Spectrometry (LC-MS) for low-concentration detection .
  • Report limits of detection (LOD) and quantitation (LOQ) to ensure methodological transparency .

Advanced Research Questions

Q. How can contradictory data on the photodegradation pathways of this compound be resolved?

  • Conduct controlled irradiation experiments under standardized light sources (e.g., xenon arc lamps). Use LC-MS/MS to identify degradation intermediates and propose competing pathways (e.g., hydroxylation vs. bond cleavage). Compare results with computational models (e.g., Density Functional Theory) to validate mechanistic hypotheses .
  • Address discrepancies by auditing experimental variables (e.g., oxygen availability, dye concentration) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for academic reproducibility?

  • Implement Design of Experiments (DoE) to isolate critical factors (e.g., stirring rate, cooling time). Use statistical tools like ANOVA to quantify variance contributions .
  • Share raw datasets and instrument calibration logs via open-access repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How do intermolecular interactions between this compound and textile fibers influence dye uptake efficiency?

  • Perform adsorption isotherm studies (Langmuir vs. Freundlich models) to quantify dye-fiber affinity. Use Atomic Force Microscopy (AFM) to map surface morphology and identify binding sites .
  • Compare results across fiber types (e.g., polyester vs. nylon) to generalize findings .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound toxicity data?

  • Apply machine learning algorithms (e.g., Random Forest) to predict toxicity thresholds from heterogeneous datasets. Use sensitivity analysis to prioritize variables (e.g., exposure duration, metabolite concentration) .
  • Address data gaps by integrating toxicokinetic models with in vitro assay results .

Q. Methodological Frameworks

Designing a study to resolve conflicting reports on this compound’s environmental persistence:

  • Combine field sampling (e.g., wastewater from dyeing facilities) with lab-based biodegradation assays. Normalize data for environmental factors (pH, microbial activity) using multivariate regression .
  • Publish negative results to reduce publication bias .

Ensuring subsampling representativeness in heterogeneous this compound batches:

  • Follow ASTM guidelines for particulate sampling: collect ≥10 subsamples per batch, homogenize using ball milling, and verify uniformity via X-Ray Diffraction (XRD) .
  • Report subsampling protocols in supplementary materials to enable replication .

Cross-disciplinary approaches for studying this compound’s ecotoxicology:

  • Collaborate with microbiologists to assess dye impacts on aquatic microbiota via metagenomics. Partner with material scientists to develop bio-based adsorbents for remediation .
  • Use Life Cycle Assessment (LCA) to contextualize environmental trade-offs .

Q. Data Presentation and Reproducibility

  • Tables: Include raw and processed data (e.g., HPLC peak areas, TGA mass loss percentages) with error margins (±SD). Example:

    Temperature (°C)Mass Loss (%) ± SDPhase Transition Observed?
    1002.1 ± 0.3No
    25015.7 ± 1.2Yes (endothermic peak)
  • Figures: Use boxplots to visualize batch variability or line graphs for degradation kinetics. Annotate outliers and statistical significance thresholds .

Properties

CAS No.

12223-91-5

Molecular Formula

C24H17N5O5

Molecular Weight

455.42228

IUPAC Name

4-[[4-(2,4-dinitroanilino)phenyl]diazenyl]-2-phenylphenol

InChI

InChI=1S/C24H17N5O5/c30-24-13-10-19(14-21(24)16-4-2-1-3-5-16)27-26-18-8-6-17(7-9-18)25-22-12-11-20(28(31)32)15-23(22)29(33)34/h1-15,25,30H

SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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